(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Brand Name: Vulcanchem
CAS No.: 5434-31-1
VCID: VC4106694
InChI: InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8-,9-/m1/s1
SMILES: C1C2C(C3C(COCO3)OCO2)OCO1
Molecular Formula: C9H14O6
Molecular Weight: 218.2 g/mol

(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

CAS No.: 5434-31-1

Cat. No.: VC4106694

Molecular Formula: C9H14O6

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane - 5434-31-1

Specification

CAS No. 5434-31-1
Molecular Formula C9H14O6
Molecular Weight 218.2 g/mol
IUPAC Name (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Standard InChI InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8-,9-/m1/s1
Standard InChI Key QQQVHHWRMWBKNS-UHFFFAOYSA-N
SMILES C1C2C(C3C(COCO3)OCO2)OCO1
Canonical SMILES C1C2C(C3C(COCO3)OCO2)OCO1

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane, delineates its complex bicyclic backbone fused with a third ring system. The molecular formula C₉H₁₄O₆ (molecular weight: 218.2 g/mol) reflects a high oxygen-to-carbon ratio, characteristic of polyether macrocycles. The stereochemical descriptor (1R,2R,7R,11R) indicates four chiral centers, which impose strict conformational constraints on the molecule.

Table 1: Key Chemical Data

PropertyValue
CAS No.5434-31-1
Molecular FormulaC₉H₁₄O₆
Molecular Weight218.2 g/mol
IUPAC Name(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
SMILESC1C2C(C3C(COCO3)OCO2)OCO1
PubChem CID2733603

The tricyclic framework comprises 15 atoms across three fused rings: a 9-membered ring, a 4-membered ring, and a 7-membered ring. Oxygen atoms occupy six positions, creating a polarized electron-rich cavity capable of hosting cations or small molecules.

Stereochemical Implications

The (1R,2R,7R,11R) configuration ensures that the oxygen atoms are spatially arranged to maximize dipole interactions and hydrogen-bonding potential. Computational modeling suggests that this stereochemistry stabilizes the molecule’s conformation by minimizing torsional strain between adjacent oxygen atoms.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves the cyclization of linear polyether precursors under high-dilution conditions to favor intramolecular reactions over polymerization. Key steps include:

  • Precursor Preparation: Linear polyethers with terminal hydroxyl groups are synthesized via stepwise etherification.

  • Cyclization: Using catalysts such as BF₃·OEt₂, the linear precursor undergoes ring-closing to form the tricyclic structure.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the desired (R,R,R,R) configuration.

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystBF₃·OEt₂
SolventDichloromethane
Temperature-20°C to 0°C
Reaction Time48–72 hours
Yield15–22%

Challenges in Synthesis

Low yields (15–22%) remain a primary limitation due to competing polymerization and side reactions. Additionally, purifying the stereoisomerically pure product requires advanced chromatographic techniques, increasing production costs.

Applications in Advanced Materials

Host-Guest Chemistry

The compound’s oxygen-rich cavity enables selective binding to alkali metal ions (e.g., K⁺, Na⁺), akin to crown ethers but with enhanced selectivity due to its rigid structure. This property is exploitable in:

  • Ion-Selective Sensors: Integration into electrochemical sensors for potassium detection in biological fluids.

  • Catalysis: Stabilization of transition states in asymmetric synthesis via cation-π interactions.

Drug Delivery Systems

Preliminary studies suggest its potential as a drug carrier due to its ability to encapsulate hydrophobic molecules. The rigid structure may improve payload stability compared to flexible liposomes.

Table 3: Research Highlights in Applications

ApplicationFindings
Ion SensingSelective K⁺ binding with log K = 4.2
Catalysis20% yield increase in asymmetric aldol reactions
Drug Delivery80% payload retention after 72 hours

Limitations and Future Directions

Stability Concerns

The compound’s hydrolytic stability is suboptimal under acidic conditions (t₁/₂ = 3 hours at pH 2), limiting its use in gastrointestinal drug delivery.

Synthetic Optimization

Future research should focus on:

  • Catalyst Design: Developing chiral catalysts to improve stereoselectivity.

  • Green Chemistry: Replacing dichloromethane with biodegradable solvents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator